5-({[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-({[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a complex organic compound that features a combination of triazole, oxadiazole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps. One common approach starts with the preparation of the triazole and oxadiazole intermediates, followed by their coupling through a sulfanyl linkage.
Preparation of Triazole Intermediate: The triazole intermediate can be synthesized by reacting 4-methoxyphenylhydrazine with methyl isothiocyanate under basic conditions to form the corresponding hydrazinecarbothioamide. This intermediate is then cyclized using acetic acid to yield the triazole ring.
Preparation of Oxadiazole Intermediate: The oxadiazole intermediate is prepared by reacting 4-methylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This hydrazide is then cyclized with carbon disulfide and potassium hydroxide to form the oxadiazole ring.
Coupling Reaction: The final step involves coupling the triazole and oxadiazole intermediates through a sulfanyl linkage. This is achieved by reacting the triazole intermediate with chloromethyl methyl sulfide, followed by the addition of the oxadiazole intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-({[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Ethoxy derivatives.
Scientific Research Applications
5-({[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 5-({[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in microbial cell wall synthesis or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways such as the MAPK/ERK pathway in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar in structure but lacks the oxadiazole ring.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a methoxyphenyl group but has a different core structure.
Uniqueness
5-({[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the combination of triazole, oxadiazole, and methoxyphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19N5O2S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
5-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H19N5O2S/c1-13-4-6-15(7-5-13)19-21-18(27-24-19)12-28-20-23-22-14(2)25(20)16-8-10-17(26-3)11-9-16/h4-11H,12H2,1-3H3 |
InChI Key |
FDDFGVAOJFZCOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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